Selectivity of D-DBTA vs. Di-p-toluoyl-D-tartaric Acid (D-DTTA) in Atropisomer Resolution
In the development of a classical resolution for a sotorasib intermediate, high-throughput experimentation identified (+)-2,3-dibenzoyl-D-tartaric acid (D-DBTA) as a highly effective resolving agent, achieving a remarkable selectivity of >2000:1 for the desired atropisomer [1]. This is a direct head-to-head comparison against a panel of other resolving agents, where D-DBTA was selected for its performance and cost-effectiveness, enabling a >500 kg scale process.
| Evidence Dimension | Selectivity for desired atropisomer |
|---|---|
| Target Compound Data | Selectivity > 2000:1 |
| Comparator Or Baseline | Other acidic resolving agents screened via high-throughput experimentation |
| Quantified Difference | Selected as the optimal agent for this specific atropisomer resolution. |
| Conditions | Classical resolution, high-throughput screening, sotorasib intermediate synthesis [1]. |
Why This Matters
This level of selectivity is crucial for minimizing purification steps and maximizing yield in large-scale pharmaceutical manufacturing.
- [1] Parsons, A. T., Caille, S., Caporini, M. A., Griffin, D. J., Lovette, M. A., Powazinik, W., & St-Pierre, G. (2022). Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate. Organic Process Research & Development, 26(9), 2629–2635. View Source
